3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride
Overview
Description
“3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1803592-39-3 . It has a molecular weight of 229.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride” is1S/C10H11NOS.ClH/c12-4-1-2-8-6-10-9 (11-7-8)3-5-13-10;/h3,5-7,12H,1-2,4H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride” is a powder at room temperature . More detailed physical and chemical properties such as solubility, density, and melting point are not provided in the available resources.Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential biological properties. It may serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, incorporating a thienopyridine moiety, is often found in molecules with significant therapeutic potential .
Material Science
The thiophene ring present in the compound suggests its utility in material science, particularly in the development of organic semiconductors. Thiophene derivatives are known for their application in creating corrosion inhibitors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Chemical Synthesis
As a building block in chemical synthesis, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride can be used to construct complex organic compounds. Its reactive sites allow for various chemical transformations, making it valuable for synthesizing target molecules with precision .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material for calibrating instruments or developing new analytical methods. Its well-defined structure and properties make it suitable for such applications .
Pharmacology
The compound’s potential pharmacological applications are of interest due to its structural features that may interact with biological targets. It could be involved in the discovery of new drugs or the study of drug-receptor interactions .
Biochemistry
In biochemistry, the compound might be used to study enzyme-substrate interactions or to probe the biochemical pathways. Its unique structure could provide insights into the molecular mechanisms of various biological processes .
Neuroscience
Given the structural complexity of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride , it may be used in neuroscience research to develop novel neuroactive compounds or to study neurotransmitter systems .
Environmental Science
This compound could also be investigated for its environmental impact, such as its biodegradability or potential as a green solvent in various chemical processes .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-thieno[3,2-b]pyridin-6-ylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS.ClH/c12-4-1-2-8-6-10-9(11-7-8)3-5-13-10;/h3,5-7,12H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKHNDLXNBDENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)CCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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